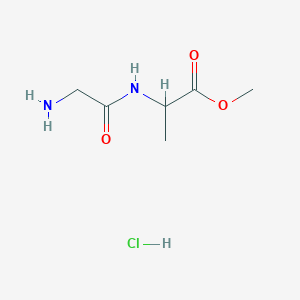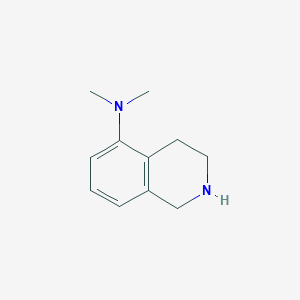
N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-amine is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a dimethylamine group attached to the nitrogen atom. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-amine typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction forms the tetrahydroisoquinoline core, which can then be further modified to introduce the dimethylamine group.
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. These methods often use transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of co-oxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
化学反应分析
Types of Reactions
N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it to more saturated amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
科学研究应用
N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and neuroprotective effects.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to neuroprotective effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine: Another tetrahydroisoquinoline derivative with similar structural features.
1,2,3,4-tetrahydroisoquinoline: The parent compound without the dimethylamine group.
Uniqueness
N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamine group enhances its reactivity and potential biological activities compared to other tetrahydroisoquinoline derivatives.
属性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC 名称 |
N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-amine |
InChI |
InChI=1S/C11H16N2/c1-13(2)11-5-3-4-9-8-12-7-6-10(9)11/h3-5,12H,6-8H2,1-2H3 |
InChI 键 |
DFXGLWWDXAXHSR-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=CC2=C1CCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


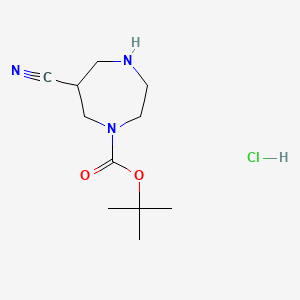
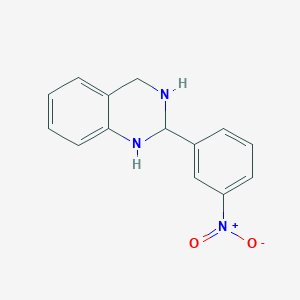
![Acetic acid methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13898251.png)

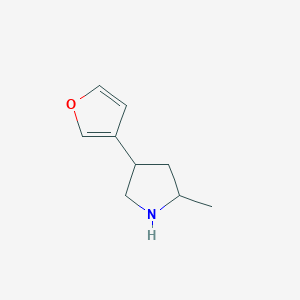
![1-[4-[5-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B13898271.png)
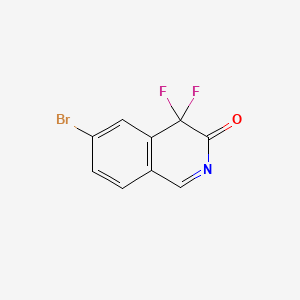
![Thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13898288.png)
![[6-[(7-Acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13898297.png)
![1-[(5S)-3-phenyl-5-propan-2-yl-2-sulfanylideneimidazolidin-1-yl]ethanone](/img/structure/B13898303.png)
![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ethyl ester](/img/structure/B13898314.png)

![6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine](/img/structure/B13898325.png)
